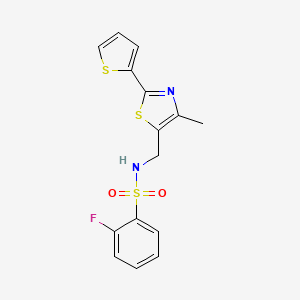

2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a benzenesulfonamide group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Thiazole derivatives have been shown to impact a wide range of biochemical pathways, often resulting in downstream effects such as the modulation of neurotransmitter synthesis, energy metabolism, and cellular signaling .

Pharmacokinetics

Thiazole derivatives are generally known for their good solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is often introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, potassium tert-butoxide.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Azido derivatives and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and protein interactions. The sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

- 2-fluoro-N-(thiazol-5-yl)methyl)benzenesulfonamide

- N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

- 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

2-fluoro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. Its unique structure, featuring a fluorine atom and a thiazole moiety, suggests potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-fluoro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide. Its molecular formula is C15H13FN2O2S3, with a molecular weight of approximately 372.47 g/mol. The presence of the fluorine atom is expected to enhance its lipophilicity and stability, potentially improving its interaction with biological targets.

Structural Formula

Antimicrobial Efficacy

The biological activity of this compound has been primarily investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth through the interference of folic acid synthesis. The specific mechanisms of action for this compound include:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the bacterial folate synthesis pathway. By inhibiting DHPS, the compound can effectively reduce bacterial proliferation.

-

Broad Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values suggest effective bactericidal action.

- Escherichia coli : Demonstrated significant inhibition at various concentrations.

Antibiofilm Activity

In addition to its direct antimicrobial effects, 2-fluoro-N-(...) has shown promising antibiofilm activity. Biofilms are aggregates of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The compound has been observed to:

- Reduce Biofilm Formation : Studies have indicated that it can significantly decrease biofilm biomass in pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa.

- Mechanism of Action : The antibiofilm effect may involve disruption of quorum sensing pathways and interference with the structural integrity of biofilms.

Study 1: Antimicrobial Activity Assessment

A study conducted on various bacterial strains revealed that 2-fluoro-N-(...) had an MIC ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal properties compared to standard antibiotics like ciprofloxacin.

Study 2: Biofilm Disruption

In another investigation focused on biofilm-forming bacteria, the compound reduced biofilm formation by up to 90% in Candida tropicalis and between 75–83% in Enterococcus faecalis. These results highlight its potential as a therapeutic agent in treating biofilm-associated infections.

Properties

IUPAC Name |

2-fluoro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S3/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIHKDRHINYXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.